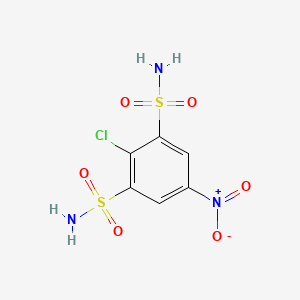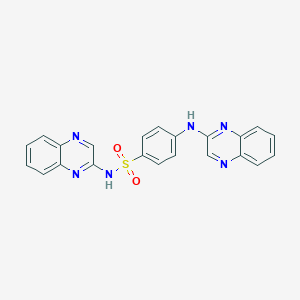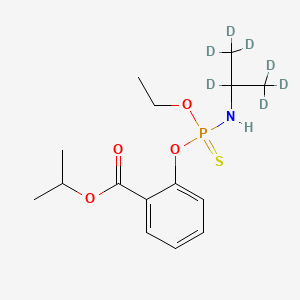
Isofenphos-D7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isofenphos-D7 is a stable isotope-labeled compound, specifically a deuterated form of Isofenphos. It is used primarily in scientific research to study the behavior and fate of Isofenphos in various environments. Isofenphos itself is an organophosphorus pesticide used to control pests on crops.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isofenphos-D7 involves the incorporation of deuterium atoms into the Isofenphos molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is carefully monitored to meet regulatory standards and ensure the safety of the workers and the environment.
Análisis De Reacciones Químicas
Types of Reactions
Isofenphos-D7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce oxo-isofenphos-D7, while reduction may produce hydroxy-isofenphos-D7.
Aplicaciones Científicas De Investigación
Isofenphos-D7 is used in a variety of scientific research applications, including:
Chemistry: It is used to study the chemical behavior and fate of Isofenphos in different environments. This includes understanding its degradation pathways and the formation of by-products.
Biology: It is used to study the biological effects of Isofenphos on various organisms. This includes understanding its toxicity and the mechanisms by which it affects biological systems.
Medicine: It is used in pharmacokinetic studies to understand how Isofenphos is absorbed, distributed, metabolized, and excreted in the body.
Industry: It is used in the development of new pesticides and in the monitoring of pesticide residues in food and the environment.
Mecanismo De Acción
The mechanism of action of Isofenphos-D7 involves its interaction with acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. This compound inhibits this enzyme, leading to an accumulation of acetylcholine and subsequent overstimulation of the nervous system. This results in the paralysis and death of the target pests.
Comparación Con Compuestos Similares
Similar Compounds
Isofenphos-D7 is similar to other organophosphorus pesticides, including:
- Fenamiphos
- Coumaphos
- Parathion methyl
- Chlorpyrifos
- Dimethoate
- Profenfos
Uniqueness
What sets this compound apart from these similar compounds is its deuterated nature, which makes it particularly useful in scientific research. The incorporation of deuterium atoms allows for more precise tracking and analysis of the compound in various environments, providing valuable insights into its behavior and effects.
Propiedades
Fórmula molecular |
C15H24NO4PS |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
propan-2-yl 2-[ethoxy-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)phosphinothioyl]oxybenzoate |
InChI |
InChI=1S/C15H24NO4PS/c1-6-18-21(22,16-11(2)3)20-14-10-8-7-9-13(14)15(17)19-12(4)5/h7-12H,6H2,1-5H3,(H,16,22)/i2D3,3D3,11D |
Clave InChI |
HOQADATXFBOEGG-KDUSNLSVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NP(=S)(OCC)OC1=CC=CC=C1C(=O)OC(C)C |
SMILES canónico |
CCOP(=S)(NC(C)C)OC1=CC=CC=C1C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]phenol](/img/structure/B13852848.png)
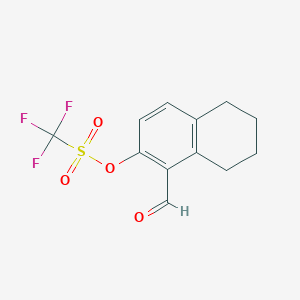
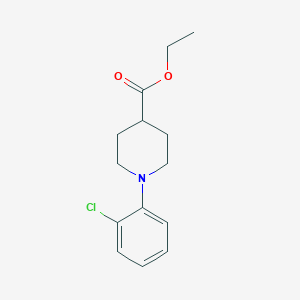
![4-[3-(4-Bromobenzyloxy)propyl]-1H-imidazole](/img/structure/B13852871.png)


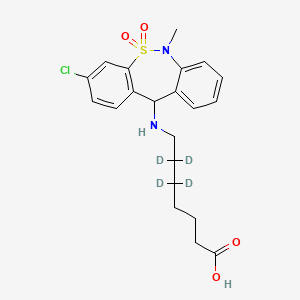


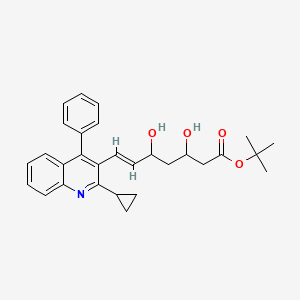

![Methyl 2-[2-fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13852937.png)
